Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate
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Overview
Description
Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a carbamate group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the use of O-benzoylhydroxylamines as alkyl nitrene precursors in the presence of a rhodium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Phenyl N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Triazole derivatives: Compounds containing the triazole ring are known for their antimicrobial and anticancer properties.
Carbamate derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its combination of these three functional groups, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C14H17N5O2 |
---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
phenyl N-[(3-pyrrolidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C14H17N5O2/c20-14(21-11-4-2-1-3-5-11)16-9-12-17-13(19-18-12)10-6-7-15-8-10/h1-5,10,15H,6-9H2,(H,16,20)(H,17,18,19) |
InChI Key |
RSGCCMKUELTWCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NNC(=N2)CNC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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